molecular formula C12H17NO4 B6236238 1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid CAS No. 1779402-77-5

1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid

Cat. No.: B6236238
CAS No.: 1779402-77-5
M. Wt: 239.3
InChI Key:
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Description

1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid is an organic compound featuring a pyrrolidine ring substituted with an ethynyl group and a tert-butoxycarbonyl (Boc) protecting group

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amine-containing molecules or structures in biological systems.

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during reactions, preventing it from unwanted side reactions . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in subsequent reactions .

Biochemical Pathways

This includes peptide synthesis, where the BOC group can protect amino groups during the formation of peptide bonds .

Pharmacokinetics

The boc group’s presence might influence the compound’s pharmacokinetic properties by affecting its solubility, stability, and reactivity .

Result of Action

The compound’s ability to protect amines suggests that it could influence the outcome of biochemical reactions involving amines, potentially affecting cellular processes such as protein synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[(tert-butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid. For instance, the pH of the environment can affect the addition and removal of the BOC group . Furthermore, the compound’s stability might be influenced by temperature and the presence of other reactive substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid can be synthesized through a multi-step process:

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Free amines.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting neurological pathways.

    Biological Studies: Used in the study of enzyme interactions and protein modifications.

    Industrial Applications: Potential use in the production of polymers and advanced materials.

Comparison with Similar Compounds

    1-[(tert-Butoxy)carbonyl]-4-ethynylpyrrolidine-2-carboxylic acid: Similar structure but with the ethynyl group at a different position.

    1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxamide: Amide derivative with different reactivity.

Uniqueness: 1-[(tert-Butoxy)carbonyl]-5-ethynylpyrrolidine-2-carboxylic acid is unique due to the specific positioning of the ethynyl group and the Boc protecting group, which can influence its reactivity and interactions in synthetic and biological applications.

This compound’s versatility and potential for modification make it a valuable tool in various fields of research and industry.

Properties

CAS No.

1779402-77-5

Molecular Formula

C12H17NO4

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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